Orthogonal Protection Strategy: Boc-Val-Cit-PAB vs. Fmoc-Val-Cit-PAB in Solid-Phase Synthesis
Boc-Val-Cit-PAB provides an orthogonal N-terminal protecting group relative to base-labile Fmoc counterparts, enabling its use in Fmoc-based solid-phase peptide synthesis (SPPS) without premature linker cleavage. The acid-labile Boc group (removed with TFA) and the base-labile Fmoc group (removed with piperidine) are mutually compatible, allowing sequential deprotection and assembly of complex ADC linker-payload constructs [1]. This orthogonality is a direct differentiator from Fmoc-Val-Cit-PAB, where the Fmoc group would be incompatible with Fmoc-SPPS workflows [2].
| Evidence Dimension | Protecting Group Orthogonality |
|---|---|
| Target Compound Data | Boc group (acid-labile, cleaved with TFA) |
| Comparator Or Baseline | Fmoc-Val-Cit-PAB (Fmoc group is base-labile, cleaved with piperidine) |
| Quantified Difference | Orthogonal vs. Non-orthogonal in Fmoc-SPPS |
| Conditions | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) |
Why This Matters
Procuring Boc-Val-Cit-PAB over Fmoc-Val-Cit-PAB is essential for ADC synthesis groups utilizing Fmoc-SPPS workflows to avoid protecting group incompatibility and ensure high-fidelity linker-payload assembly.
- [1] Barany G, et al. Improved Handles for Solid-Phase Peptide Synthesis. NCBI Grantome. 1995. View Source
- [2] MedChemExpress. Fmoc-PEG4-Val-Cit-PAB-OH Product Page. Catalog No. HY-141143. View Source
